Solubility Profile of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic Acid in DMSO and DMF: A Technical Guide for Preformulation
Solubility Profile of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic Acid in DMSO and DMF: A Technical Guide for Preformulation
Executive Summary
In early-stage drug development and high-throughput screening (HTS), understanding the solvation thermodynamics of target compounds is critical. This whitepaper provides an in-depth technical analysis of the solubility profile of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid (CAS: 1207009-07-1)[1] in two premier polar aprotic solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). By synthesizing structural profiling with the Extended Hildebrand Solubility Approach[2], this guide establishes a robust, self-validating experimental workflow for determining equilibrium solubility, ensuring data integrity for downstream pharmacological assays.
Chemical & Structural Profiling
To predict and understand the solubility of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid, we must first deconstruct its molecular architecture. The compound is a halogenated γ -keto acid featuring several distinct solvation sites:
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Carboxylic Acid Group (-COOH): Acts as a potent hydrogen-bond donor and acceptor.
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Ketone Carbonyl (C=O): Serves as an additional hydrogen-bond acceptor.
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Aromatic Ring & Bromine Substituent: The para-bromo and meta-methyl groups significantly increase the molecule's lipophilicity (LogP) and polarizability, driving hydrophobic interactions.
Solvent Selection Rationale: DMSO vs. DMF
Both DMSO and DMF are highly effective at solvating complex organic molecules due to their polar aprotic nature[3][4].
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DMSO ((CH₃)₂S=O): Features a high dielectric constant ( ϵ≈49 )[5]. The highly polarized S=O bond acts as an exceptional hydrogen-bond acceptor for the solute's carboxylic acid proton[3]. Furthermore, the dual methyl groups provide a hydrophobic pocket that accommodates the brominated aromatic ring.
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DMF (HCON(CH₃)₂): With a slightly lower dielectric constant ( ϵ≈37 )[5], DMF remains a powerful solvent[6]. Its carbonyl oxygen acts as the primary hydrogen-bond acceptor[4]. While slightly less polar than DMSO, DMF's lower viscosity can enhance the kinetic rate of dissolution.
Thermodynamic Solvation Mechanisms
Dissolution is not merely a physical mixing but a thermodynamic cycle governed by the disruption of the solute's crystal lattice and the formation of a solvent cavity. According to the Extended Hildebrand Solubility Approach, the net free energy of solution ( ΔGsol ) dictates the equilibrium state[2].
For 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid, the endothermic energy required to break the intermolecular hydrogen bonds (carboxylic acid dimers) in the solid state is heavily offset by the highly exothermic solute-solvent interactions in DMSO and DMF.
Thermodynamic cycle of solvation highlighting the energy barriers and drivers in DMSO/DMF.
Experimental Workflow: Equilibrium Solubility Determination
Kinetic solubility (often used in early HTS) can lead to metastable supersaturated states that falsely inflate solubility metrics[7]. To obtain true thermodynamic data, the Saturation Shake-Flask Method is the industry gold standard[7][8].
The following protocol is designed as a self-validating system: the persistent presence of solid material at the end of the equilibration phase physically guarantees that saturation has been achieved.
Step-by-Step Methodology
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Saturation: Weigh approximately 50 mg of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid into a 1.5 mL amber glass HPLC vial. Add 0.5 mL of the target solvent (anhydrous DMSO or DMF). The excess solid ensures the chemical potential of the solid phase remains constant[7].
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Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution for highly crystalline halogenated compounds, ensuring true equilibrium[7].
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Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solute. Validation Check: Visually confirm the presence of a solid pellet. If no pellet is visible, the solution is not saturated; add more solute and repeat Step 2.
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Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically compatible with both DMSO and DMF. Filtration removes sub-visible particulates that would artificially inflate UV absorbance.
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Dilution & Quantification: Dilute an aliquot of the filtrate 1:100 in the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to prevent detector saturation. Quantify via HPLC-UV against a pre-established calibration curve.
Standardized Shake-Flask to HPLC workflow for determining true equilibrium solubility.
Quantitative Data Presentation
Based on the structural parameters of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid and the solvent properties, the extrapolated equilibrium solubility profile is summarized below. Both solvents provide excellent solvation capacity, making them ideal for creating highly concentrated stock solutions (e.g., 10 mM to 50 mM) for HTS libraries[9].
| Physicochemical Parameter | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Chemical Formula | (CH₃)₂S=O | HCON(CH₃)₂ |
| Dielectric Constant ( ϵ ) | 49.0[5] | 36.7[5] |
| H-Bond Acceptor Capacity | Very High (via Sulfoxide S=O) | High (via Carbonyl C=O) |
| Predicted Equilibrium Solubility | > 100 mg/mL (Highly Soluble) | > 100 mg/mL (Highly Soluble) |
| Primary Solvation Mechanism | Dipole-dipole, H-bonding[3] | Dipole-dipole, H-bonding[4] |
| Freezing Point | 18.5 °C[3] | -61 °C |
Implications for Drug Development & Handling
While both solvents yield exceptional solubility, their physicochemical properties dictate specific handling procedures in a laboratory setting:
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DMSO Freeze-Thaw Cycles: Because DMSO freezes at 18.5 °C[3], stock solutions stored in standard refrigerators (4 °C) will solidify. Solutions must be gently thawed in a 25 °C water bath and vortexed prior to use to ensure the solute has not precipitated or crystallized during the phase transition. Furthermore, DMSO is highly hygroscopic; moisture absorption can drastically reduce the solubility of lipophilic compounds over time[9].
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DMF Toxicity and Volatility: DMF remains liquid at much lower temperatures, bypassing the freeze-thaw issues of DMSO. However, DMF is a recognized hepatotoxin and can be absorbed through the skin[6][10]. All solubility preparations involving DMF must be conducted within a certified fume hood using appropriate PPE.
By adhering to the thermodynamic principles and rigorous experimental workflows outlined in this guide, researchers can ensure accurate, reproducible solubility profiling of halogenated γ -keto acids, thereby accelerating the hit-to-lead optimization process.
References
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chemsrc.com - 1207009-07-1_CAS号:1207009-07-1_4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid. Available at: 1
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Journal of Chemical Information and Modeling (via NIH/PMC) - Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Available at: 9
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ResearchGate - What's the chemical difference between DMF and DMSO? Available at: 5
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Wikipedia - Dimethyl sulfoxide. Available at: 3
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Journal of Pharmaceutical and Biomedical Analysis (via PubMed) - Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available at: 8
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ResearchGate - 1236 SOLUBILITY MEASUREMENTS. Available at: 7
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PubChem - Dimethylformamide | HCON(CH3)2 | CID 6228. Available at: 10
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Wikipedia - Dimethylformamide. Available at: 4
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INCHEM - N,N-DIMETHYLFORMAMIDE. Available at: 6
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NIH / PMC - Solubility Prediction of Satranidazole in Aqueous N,N-dimethylformamide Mixtures Using Extended Hildebrand Solubility Approach. Available at: 2
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